N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide - 852367-38-5

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide

Catalog Number: EVT-3078601
CAS Number: 852367-38-5
Molecular Formula: C15H16N2O2
Molecular Weight: 256.305
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a specific synthesis for N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide is not available in the provided papers, a similar compound, N-cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide, was synthesized []. Drawing from this, a possible synthetic route could involve reacting indole-3-acetic acid with cyclopentylamine in the presence of a suitable coupling agent.

(2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

  • Compound Description: NVP-LAQ824 is a potent histone deacetylase (HDAC) inhibitor. It exhibits in vivo antitumor activity and entered human clinical trials in 2002. []
  • Relevance: While NVP-LAQ824 shares the core indole structure with N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide, it incorporates additional chemical moieties, including a hydroxamic acid group, known to interact with the HDAC active site. This highlights the potential of modifying the core indole structure for targeting specific biological pathways. []

N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide

  • Compound Description: This compound is structurally characterized by a cyclohexane ring in a chair conformation. Crystallographic analysis reveals the formation of intermolecular N—H⋯O hydrogen bonds. []
  • Relevance: This compound and N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide belong to the N-substituted 2-(indol-3-yl)-2-oxoacetamide family. The primary structural difference lies in the cyclic alkyl substituent attached to the nitrogen, with this compound possessing a cyclohexyl group compared to the cyclopentyl group in the target compound. []

N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide

  • Compound Description: Similar to its methoxy-substituted counterpart, this compound exhibits a cyclohexane ring in a chair conformation. It forms various intermolecular hydrogen bonds (C—H⋯O, N—H⋯O, and N—H⋯F) and weak π–π stacking interactions. []
  • Relevance: This compound demonstrates the variability possible at the 5-position of the indole ring within the N-substituted 2-(indol-3-yl)-2-oxoacetamide class. Compared to N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide, it differs in having both a cyclohexyl substituent on the nitrogen and a fluorine atom at the 5-position of the indole ring. []

2-(1H-indol-3-yl)-2-oxoacetamide

  • Compound Description: This compound serves as a fundamental building block for more complex indole-based compounds. Structural analysis reveals a specific torsion angle between its carbonyl groups, influenced by an elaborate system of N-H···O hydrogen bonds in its crystal structure. []
  • Relevance: This compound represents the core structure of the N-substituted 2-(indol-3-yl)-2-oxoacetamide family. N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide can be viewed as a derivative with a cyclopentyl substituent on the nitrogen of the amide group. []

2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide

  • Compound Description: This compound features dimethyl substitution on the amide nitrogen. This modification leads to a distinct torsion angle between carbonyl groups compared to the unsubstituted amide due to a simpler hydrogen-bonding pattern in its crystal structure. []
  • Relevance: This compound, along with 2-(1H-indol-3-yl)-2-oxoacetamide, exemplifies how varying the amide substituents can alter the structural conformation of molecules within this family. This emphasizes the potential impact of the cyclopentyl group on the conformation of N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide. []

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

  • Compound Description: This compound displays four independent molecules within its crystallographic asymmetric unit. It exhibits intermolecular N-H⋯O hydrogen bonds and π-π stacking interactions. []
  • Relevance: This compound highlights the possibility of substitutions on both nitrogen atoms of the 2-oxoacetamide moiety. In contrast to N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide, which has a cyclopentyl group on the primary amide nitrogen, this compound has an ethyl group on the indole nitrogen and a 4-methoxyphenyl group on the amide nitrogen. []

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide

  • Compound Description: This compound demonstrates weak π–π stacking interactions and intermolecular hydrogen bonding. It also exhibits disorder in the isopropyl group, indicating conformational flexibility. []
  • Relevance: Similar to the previous compound, this compound shows diverse substituents on both nitrogen atoms of the 2-oxoacetamide group. Compared to N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide, it has an ethyl group on the indole nitrogen and an isopropyl group on the amide nitrogen, highlighting the structural variability possible within this class. []

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

  • Compound Description: This series of compounds exhibits promising antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29. These compounds exert their anticancer effects by inhibiting tubulin polymerization and inducing apoptosis. []
  • Relevance: This series of compounds showcases the incorporation of a (1-methyl-1H-indol-3-yl)methyl moiety linked to an acetamide group. This structure, while different from the 2-oxoacetamide linker in N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide, emphasizes the potential of indole-containing acetamides as a scaffold for developing anticancer agents. []

[1] https://www.semanticscholar.org/paper/223653800a4043020ad4be1ccbc0239bf2ce3ba4 [] https://www.semanticscholar.org/paper/17640f1a8b790f825a60dcc5de352a67fc9dfaa8[3] https://www.semanticscholar.org/paper/9b689d0180342903a1c41f0b10ec34b07be1e44a [] https://www.semanticscholar.org/paper/98ff66bfe9cc8d418f8b5cc23c4d51992968c08e [] https://www.semanticscholar.org/paper/ca6d709aea280febb8c3b00a44bebbb62eb80bca [] https://www.semanticscholar.org/paper/bebfb4f596fdf1f28cbd1a7485f2ff806b8d5e13 [] https://www.semanticscholar.org/paper/eb26138accecc2d7c05d2dfa0f690b8fbafc9aea [] https://www.semanticscholar.org/paper/8e59c73187e7f408140b87c216421881b3828113[9] https://www.semanticscholar.org/paper/0b94afe6247d061cc264af28274e77d87ca98836 [] https://www.semanticscholar.org/paper/0afee9ffc4813019cc77afd4f69443540904b786 [] https://www.semanticscholar.org/paper/bcb7d789dd42111c7bee2731aeadbf0bb5276027 [] https://www.semanticscholar.org/paper/2c72a37edcfdfc186bf9e73fed8cbd7a365db257 [] https://www.semanticscholar.org/paper/8bdc9908b12272bea77397e9a722802974843b1b [] https://www.semanticscholar.org/paper/033c499fb618254082d439451a0b41615a3c5464 [] https://www.semanticscholar.org/paper/500ed154d77c5235d800ed0f3ae5d5a75fa5e229 [] https://www.semanticscholar.org/paper/27f5e0390ec1f78c72251090fa2433b627277470 [] https://www.semanticscholar.org/paper/b603e6bfa01eb2ca650a95277326fc4dd564e84d [] https://www.semanticscholar.org/paper/2b19ae20799e24af219582326e9661f3a86a78ce [] https://www.semanticscholar.org/paper/e5f9181eea7d7b8026508899c9d5ffeca6f2dbfc [] https://www.semanticscholar.org/paper/c81d28ba6d382acc6e1026d328ab656522e56f4f [] https://www.semanticscholar.org/paper/7127994349822fe359347400cc161e6da93b9afe [] https://www.semanticscholar.org/paper/df6dab3c4257bc35a2f02705a5f80d5a7185c222 [] https://www.semanticscholar.org/paper/059420a207e9b163360f05ea040ff2b680f96774 [] https://www.semanticscholar.org/paper/62488f163525c1d47c42837f5f8d6997bd750936 [] https://www.semanticscholar.org/paper/a0e139232a82ccd6574df2ad103c11e8104c1521 [] https://www.semanticscholar.org/paper/1f7cc11010e826b4fdfaabe7edb8b943cd75144e [] https://www.semanticscholar.org/paper/921c2c3cbf909ee3ea47974ef9854081d7a6693b [] https://www.semanticscholar.org/paper/ae5df82d9d106933e7fce65ec4b470a1baf90939 [] https://www.semanticscholar.org/paper/ca7df03597a64cc243af5d25674a1007a38c6472 [] https://www.semanticscholar.org/paper/a9ce6eb238c58bcd0d7d38fcddd65ac4eadeda88 [] https://www.semanticscholar.org/paper/bd49f6b730e2b9073c96ba5acb58f2abb421627f [] https://www.semanticscholar.org/paper/7aaaa49ce6077549d325a9c6c217e0012a35fd16 [] https://www.semanticscholar.org/paper/dd8d1437b447d0f6a952800c2ddddae8d4af46fb [] https://www.semanticscholar.org/paper/365020c3e802a3ba853b501276170b7df2e9d27a [] https://www.semanticscholar.org/paper/9327d42a142bbccd672994fe002cc209f979f87c [] https://www.semanticscholar.org/paper/98a96976619f96a65abb8d3011fc27de7c073584 [] https://www.semanticscholar.org/paper/8a2b14eef4954d8fc59aa8761d69b50555d318f6 [] https://www.semanticscholar.org/paper/058671cc51f05ad3baec88af07e4b99af6055d98 [] https://www.semanticscholar.org/paper/59cfac1dac25d23125a27cac176a1e0264510e60 [] https://www.semanticscholar.org/paper/ef82e8a1f1f32dd3cd123c19fd23b2fa2735b506 [] https://www.semanticscholar.org/paper/bcc2d0973a6a65f93d43eefa3f5a151aeb8dd560 [] https://www.semanticscholar.org/paper/d31f05d1a18ec1578c3f328c603974f589b103e7 [] https://www.semanticscholar.org/paper/cec19c89949daa8f80c15373b7d767b1e153e124 [] https://www.semanticscholar.org/paper/091975197ddba0e2b367146015240257f8c0d0b1 [] https://www.semanticscholar.org/paper/ca3b628a4ebd0e73e0ea6d89cf4b4405ed59d85f [] https://www.semanticscholar.org/paper/d228fcb860d209d2c264658127b35ad012078e16 [] https://www.semanticscholar.org/paper/7f8f750d7a7a33393a82ce9bd1b4bfb1ee4af7fb [] https://www.semanticscholar.org/paper/c420850343829d42385107360749967673d28101 [] https://www.semanticscholar.org/paper/3df2a6a8813c1c22971e0b624a2d863dc5522301

Properties

CAS Number

852367-38-5

Product Name

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide

IUPAC Name

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide

Molecular Formula

C15H16N2O2

Molecular Weight

256.305

InChI

InChI=1S/C15H16N2O2/c18-14(15(19)17-10-5-1-2-6-10)12-9-16-13-8-4-3-7-11(12)13/h3-4,7-10,16H,1-2,5-6H2,(H,17,19)

InChI Key

TWMVZOXYFHJJNW-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.